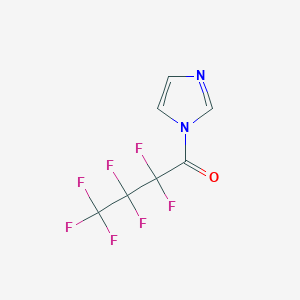
n-Heptafluorobutyrylimidazol
Descripción general
Descripción
n-Heptafluorobutyrylimidazole: is a chemical compound with the molecular formula C7H3F7N2O and a molecular weight of 264.10 g/mol . It is known for its use as a derivatizing agent in gas chromatography, particularly for the analysis of various pharmaceutical compounds . The compound is characterized by its clear, colorless liquid appearance and high purity .
Aplicaciones Científicas De Investigación
n-Heptafluorobutyrylimidazole is widely used in scientific research for its role as a derivatizing agent in gas chromatography . It is employed in the analysis of aminoglycoside drugs such as gentamicin, tobramycin, netilmicin, and amikacin in human serum . Additionally, it is used in the analysis of deoxynivalenol in wheat and melatonin . Its applications extend to various fields, including chemistry, biology, medicine, and industry .
Mecanismo De Acción
Target of Action
n-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent in gas chromatography . Its primary targets are various pharmaceutical compounds such as aminoglycoside drugs (gentamicin, tobramycin, netilmicin, and amikacin), deoxynivalenol in wheat, and melatonin . These targets are molecules that need to be analyzed and quantified in different samples.
Mode of Action
The compound interacts with its targets through a process called acylation . In this process, n-Heptafluorobutyrylimidazole reacts with the target molecules to form heptafluorobutyryl derivatives . This reaction enhances the volatility and thermal stability of the target molecules, making them suitable for analysis by gas chromatography .
Biochemical Pathways
The primary biochemical pathway involved in the action of n-Heptafluorobutyrylimidazole is the acylation of target molecules . The resulting heptafluorobutyryl derivatives can then be separated and analyzed using gas chromatography . The downstream effects of this process include the accurate identification and quantification of the target molecules in the sample.
Result of Action
The result of n-Heptafluorobutyrylimidazole’s action is the formation of heptafluorobutyryl derivatives of the target molecules . These derivatives are more volatile and thermally stable than the original molecules, enabling their analysis by gas chromatography . This allows for the accurate identification and quantification of the target molecules in various samples.
Action Environment
The action of n-Heptafluorobutyrylimidazole is influenced by various environmental factors. It is typically stored at a temperature of 2-8°C . The reaction with target molecules can be influenced by factors such as temperature, pH, and the presence of other substances in the sample.
Métodos De Preparación
The synthesis of n-Heptafluorobutyrylimidazole involves the reaction of heptafluorobutyric anhydride with imidazole . The reaction is typically carried out under mild conditions, ensuring high yield and purity of the product. Industrial production methods focus on optimizing the reaction conditions to achieve maximum efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
n-Heptafluorobutyrylimidazole readily forms derivatives with phenols, alcohols, and amines . The reactions are fast and mild, making it suitable for use in gas chromatography. The compound does not cause decomposition or corrosion on columns, which is a significant advantage in analytical applications . Common reagents used in these reactions include phenols, alcohols, and amines, and the major products formed are the corresponding derivatives .
Comparación Con Compuestos Similares
n-Heptafluorobutyrylimidazole is unique in its ability to form stable derivatives without causing decomposition or corrosion on columns . Similar compounds include heptafluorobutyric anhydride and other perfluorinated acylating agents . n-Heptafluorobutyrylimidazole stands out due to its mild reaction conditions and high efficiency in forming derivatives .
Propiedades
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHGYDAVLDKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F7N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186211 | |
| Record name | 1-(Heptafluorobutyryl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32477-35-3 | |
| Record name | N-(Heptafluorobutyryl)imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32477-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Heptafluorobutyryl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032477353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32477-35-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Heptafluorobutyryl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent to enhance the detectability of target analytes in techniques like gas chromatography. It reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and phenols, to form volatile, electron-capturing derivatives. This derivatization is particularly useful when analyzing trace amounts of these compounds in complex matrices like food or biological samples. [, , , ]
ANone: Research demonstrates HFBI's utility in analyzing various compounds, including:
- α- and β-tribenosides in human plasma: These compounds, after extraction and derivatization with HFBI, can be quantified using GC with a 63Ni-electron capture detector, achieving a detection limit down to 5 ng/ml for β-tribenoside. [, ]
- Dihydroetorphine hydrochloride in biological fluids: HFBI enables the detection of this potent analgesic in blood and urine samples by forming a monoheptafluorobutyl derivative that is detectable by GC-MS with a limit of detection of 1 pg. []
ANone: While HFBI is a valuable tool, some potential limitations should be considered:
- Matrix effects: Interfering compounds in complex matrices may affect the derivatization efficiency or chromatographic separation. Sample cleanup procedures are often necessary to minimize these matrix effects. [, , , ]
A: Gas chromatography, particularly when coupled with electron capture detectors (GC-ECD) or mass spectrometry (GC-MS), is widely employed for the analysis of HFBI derivatives. These techniques offer high sensitivity and selectivity, enabling the quantification of trace amounts of the target analytes in complex mixtures. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124938.png)

![1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124943.png)


